[(2-Fluorophenyl)sulfonyl]acetonitrile
Overview
Description
[(2-Fluorophenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C8H6FNO2S. It is a yellowish crystalline solid with a molecular weight of 199.2 g/mol . This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .
Preparation Methods
The synthesis of [(2-Fluorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2-fluorobenzenesulfonyl chloride with acetonitrile in the presence of a base, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours, and the resulting solid is filtered and washed with a suitable solvent. This method is commonly used in both laboratory and industrial settings.
Chemical Reactions Analysis
[(2-Fluorophenyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2-Fluorophenyl)sulfonyl]acetonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and protein modification. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(2-Fluorophenyl)sulfonyl]acetonitrile can be compared with other similar compounds, such as:
[(4-Fluorophenyl)sulfonyl]acetonitrile: Similar in structure but with the fluorine atom in a different position.
[(2-Chlorophenyl)sulfonyl]acetonitrile: Contains a chlorine atom instead of fluorine.
[(2-Methylphenyl)sulfonyl]acetonitrile: Contains a methyl group instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDWESWXCJUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344081 | |
Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59849-52-4 | |
Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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